molecular formula C12H12BrNO2 B8343051 6-Bromo-1-(carboxyethyl)methyl-1h-indole

6-Bromo-1-(carboxyethyl)methyl-1h-indole

Cat. No. B8343051
M. Wt: 282.13 g/mol
InChI Key: ZRIQHSFHKNOSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(carboxyethyl)methyl-1h-indole is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-(carboxyethyl)methyl-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-(carboxyethyl)methyl-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-(6-bromoindol-1-yl)butanoic acid

InChI

InChI=1S/C12H12BrNO2/c13-10-4-3-9-5-7-14(11(9)8-10)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16)

InChI Key

ZRIQHSFHKNOSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCC(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask equipped with a stir bar was added 6-bromoindole (5 g; 25.5 mmol) and THF (50 mL). To this stirred solution, under argon, was added sodium bis(trimethylsilyl)amide (1M in tetrahydrofuran)(51 mL; 51 mmol). The resulting brown solution was stirred at room temperature for 1 h. At this point the mixture was cooled to −5° C., and a solution of ethyl bromoacetate (5.6 mL; 51 mmol) in THF (4 mL) added. The resulting brownish yellow precipitate was warmed to room temperature and further stirred for 1 h. The reaction mixture was diluted with ethyl acetate (100 mL) and the organic phase successively washed with water (3×50 mL) and brine (100 mL). The organic phase was separated, dried (sodium sulphate) and the solvent removed in vacuo to yield the title compound as a brown oil (crude weight: 7.3 g). 13C NMR (CDCl3): δ 168.3, 137.4, 129.4, 123.2, 122.4, 115.6, 112.2,102.7, 61.7, 47.7, 14.2.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.